molecular formula C₁₃H₆D₄N₂O B1140733 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 CAS No. 1185239-44-4

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4

Cat. No. B1140733
CAS RN: 1185239-44-4
M. Wt: 214.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4, also known as 3-POP-d4, is a synthetic compound that has been widely used in scientific research. This compound has a wide range of applications, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the study of the mechanisms of action of various compounds.

Mechanism of Action

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 acts as a substrate for enzymes and proteins. It binds to the active site of the enzyme and induces a conformational change, resulting in the activation of the enzyme. This activation leads to the catalytic reaction of the enzyme, which leads to the formation of the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins and lipids. In addition, it has been found to inhibit the activity of enzymes involved in the synthesis of hormones, such as testosterone and estrogen. Furthermore, it has been found to have a positive effect on the immune system, as well as a positive effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The use of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and is easy to synthesize. Second, it is a stable compound and can be stored for long periods of time. Third, it is a versatile compound and can be used in a variety of experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. First, it is a synthetic compound and may not accurately mimic the structure of naturally occurring compounds. Second, it is not very soluble in water, which may limit its use in certain experiments. Third, it has a relatively low solubility in organic solvents, which may also limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 in scientific research. One potential direction is the use of this compound in drug design and development. This compound could be used to study the structure and function of proteins and enzymes involved in drug metabolism, as well as to study the mechanism of action of various drugs. In addition, this compound could be used to study the effects of drugs on the immune system and the cardiovascular system.
Another potential direction is the use of this compound in the study of hormone synthesis. This compound could be used to study the structure and function of enzymes involved in the synthesis of hormones, such as testosterone and estrogen. In addition, this compound could be used to study the effects of hormones on the body, as well as the effects of hormones on the development of diseases.
Finally, this compound could be used to study the structure and function of proteins and enzymes involved in the synthesis of lipids and proteins. This compound could be used to study the effects of lipids and proteins on the body, as well as the effects of lipids and

Synthesis Methods

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 can be synthesized from 4-pyridin-3-yl-1-propanone, which can be obtained in two steps. First, 3-chloropropionic acid is reacted with 4-pyridin-3-yl-1-propanone to form 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propene-1-one. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. Then, the resulting compound is reacted with deuterium (D2O) to form this compound. This reaction is carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 is widely used in scientific research due to its ability to mimic the structure of natural compounds. It is used in the synthesis of drugs and in the study of biochemical and physiological effects. It is also used in the study of the mechanisms of action of various compounds. In addition, it is used as a reference compound in the study of the structure and function of proteins and enzymes.

properties

IUPAC Name

(E)-1-pyridin-4-yl-3-(2,4,5,6-tetradeuteriopyridin-3-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+/i1D,2D,7D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGYMNWMDNSTL-GWHRRPHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])/C=C/C(=O)C2=CC=NC=C2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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